Cas no 2001-95-8 (Valinomycin)

Valinomycin is a naturally occurring cyclodepsipeptide antibiotic, known for its exceptional selectivity as a potassium ionophore. It facilitates the transport of K⁺ ions across lipid membranes with high specificity, making it a valuable tool in biochemical and electrophysiological research. Valinomycin's ability to disrupt mitochondrial membrane potential by uncoupling oxidative phosphorylation is widely utilized in studies of cellular respiration and ion transport mechanisms. Its stability in various solvents and compatibility with synthetic lipid bilayers further enhance its applicability in membrane studies. Due to its precise ion selectivity and well-characterized mechanism, Valinomycin is a standard reference compound for investigating potassium channel function and membrane permeability.
Valinomycin structure
Valinomycin structure
商品名:Valinomycin
CAS番号:2001-95-8
MF:C54H90N6O18
メガワット:1111.3218
MDL:MFCD00005114
CID:42283
PubChem ID:24881872

Valinomycin 化学的及び物理的性質

名前と識別子

    • Valinomycin
    • Valinomycin,Cyclo(D-α-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-α-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-α-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl)
    • antibioticn-329b
    • BU 226 hydrochloride
    • valinomicin
    • B7388
    • (3R,6S,9S,12S,15R,18R,21R,24R,27R,30S,33S,36R)-6,18,30-Trimethyl-3,9,12,15,21,24,27,33,36-nona(propa
    • C54H90N6O18
    • 2095AH
    • QTL1_000089
    • C06684
    • 001V958
    • Cyclo(L-Val-D-HyIva-D-Val-L-Lac-)3: HyIva = alpha-Hydroxyisovaleric acid, Lac = Lactic acid
    • cyclo[OAla-Val-D-OVal-D-Val-OAla-Val-D-OVal-D-Val-OAla-Val-D-OVal-DL-Val]
    • NSC 122023
    • VALINOMYCIN [MI]
    • Potassium ionophore I
    • BDBM50237619
    • 2001-95-8
    • Antibiotic N-329 B
    • NSC122023
    • CHEMBL223643
    • AKOS024457589
    • CHEBI:28545
    • N561YS75MN
    • (3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,6,9,15,18,21,27,30,33-nonaisopropyl-12,24,36-trimethyl-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
    • valino
    • 4-27-00-09728 (Beilstein Handbook Reference)
    • EINECS 217-896-6
    • BRN 0078657
    • VALINOMYCIN [HSDB]
    • SCHEMBL21935101
    • balinomycin
    • UNII-N561YS75MN
    • SR-05000002323-2
    • CYCLIC(D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL- D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-.ALPHA.- HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL)
    • CS-0029275
    • 1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane- 2,5,8,11,14,17,20,23,26,29,32,35-dodecone, 12,24,36-trimetyl-3,6,9,15,18,21,27,30,33-nonakis(1-methylethyl)-
    • NSC-122023
    • Cyclic(D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl )
    • HY-N6693
    • DB14057
    • cyclo[-D-O-Val-D-Val-L-O-Ala-L-Val]3
    • CCG-208283
    • HSDB 6423
    • (3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,6,9,15,18,21,27,30,33-nonaisopropyl-12,24,36-trimethyl-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
    • DTXSID9041150
    • Cyclo(D-?-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-?-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-?-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl)
    • Cyclic(D-alpha-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-alpha-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-alpha-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl)
    • Q417504
    • IONOPHORE ANTIBIOTIC PRODUCED BY STREPTOMYCES FULVISSIMUS
    • Potassium ionophore I - cocktail B, Selectophore(TM)
    • SR-05000002323
    • KBio2_000566
    • KBio2_002478
    • WLN: T-36-MV DOV GMV JOV MMV POV SMV VOV B&MV E&OV H&MV K&OVTJ CY1&1 FY1&1I1 LY1&1 OY1&1 RY1&1 U1 A&Y1&1 D&Y1&1 G&Y1&1 J&1 M&Y1&1
    • CHEMBL602575
    • SCHEMBL41016
    • CHEBI:95123
    • KBio2_007614
    • Bio1_001362
    • KBio2_005046
    • cMAP_000062
    • Bio2_000453
    • (+)-VALINOMYCIN
    • FCFNRCROJUBPLU-UHFFFAOYSA-N
    • KBioGR_000566
    • KBio2_003134
    • NCGC00095987-02
    • BSPBio_001226
    • 1,13,19,25,31-Hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone, 12,24,36-trimethyl-3,6,9,15,18,21,27,30,33-nonakis(1-methylethyl)-
    • KBio3_001011
    • KBio2_005702
    • GNF-Pf-5297
    • KBio3_001012
    • HMS1362N07
    • 6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
    • FT-0675766
    • Bio1_000873
    • NCGC00095987-01
    • J-012948
    • Bio1_000384
    • KBioSS_002485
    • LS-15509
    • HMS1990N07
    • KBio3_002956
    • Cyclo(D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl-D-.alpha.-hydroxyisovaleryl-D-valyl-L-lactoyl-L-valyl)
    • BDBM50420225
    • Bio2_000933
    • NCGC00095987-03
    • AKOS024319642
    • HMS1792N07
    • KBioSS_000566
    • HMS3403N07
    • KBioGR_002478
    • IDI1_002208
    • Q27166904
    • (3S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-6,18,30-Trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
    • BP-30215
    • MFCD00005114
    • CHEMBL4777382
    • Valinomycin, Streptomyces fulvissimus - CAS 2001-95-8
    • 1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone, 12,24,36-trimethyl-3,6,9,15,18,21,27,30,33-nonakis(1-methylethyl)-
    • DA-58948
    • CYCLIC(D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-.ALPHA.-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL)
    • Cyclic(DalphahydroxyisovalerylDvalylLlactoylLvalylDalphahydroxyisovalerylDvalylLlactoylLvalylDalphahydroxyisovalerylDvalylLlactoylLvalyl)
    • (3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
    • DTXCID7021150
    • 1,7,13,19,25,31-HEXAOXA-4,10,16,22,28,34-HEXAAZACYCLOHEXATRIACONTANE, CYCLIC PEPTIDE DERIV.
    • 1,7,13,19,25,31-HEXAOXA-4,10,16,22,28,34-HEXAAZACYCLOHEXATRIACONTANE-2,5,8,11,14,17,20,23,26,29,32,35-DODECONE, 3,6,9,15,18,21,27,30,33-NONAISOPROPYL-12,24,36-TRIMETHYL-
    • Mould Element
    • Cyclo(-D-O-val-D-val-L-O-ala-L-val)3
    • 1,7,13,19,25,31Hexaoxa4,10,16,22,28,34hexaazacyclohexatriacontane 2,5,8,11,14,17,20,23,26,29,32,35dodecone, 12,24,36trimetyl3,6,9,15,18,21,27,30,33nonakis(1methylethyl)
    • Valinomycin?
    • Antibiotic N329 B
    • Cyclododecadepespipeptide Neutral Ionophore
    • FCFNRCROJUBPLU-DNDCDFAISA-N
    • CYCLO(D-ALPHA-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-ALPHA-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL-D-ALPHA-HYDROXYISOVALERYL-D-VALYL-L-LACTOYL-L-VALYL)
    • 1,7,13,19,25,31-Hexaoxa-4,10,16,22,28,34-hexaazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone, 12,24,36-trimetyl-3,6,9,15,18,21,27,30,33-nonakis(1-methylethyl)-
    • MDL: MFCD00005114
    • インチ: 1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36?,37-,38-,39-,40+,41+,42+/m0/s1
    • InChIKey: FCFNRCROJUBPLU-UYBNATROSA-N
    • ほほえんだ: O1C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])OC([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])OC([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])[H])OC(C([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@@]1([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 1110.63000
  • どういたいしつりょう: 1110.631
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 18
  • 重原子数: 78
  • 回転可能化学結合数: 9
  • 複雑さ: 1910
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 12
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 24
  • トポロジー分子極性表面積: 332
  • 疎水性パラメータ計算基準値(XlogP): 9.1

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 1.060
  • ゆうかいてん: 186-190 °C
  • ふってん: 821.74°C (rough estimate)
  • フラッシュポイント: 87℃
  • 屈折率: 1.6400 (estimate)
  • ようかいど: DMSO: ≥10 mg/mL
  • すいようせい: Soluble in DMSO at 10mg/ml. Insoluble in water
  • PSA: 332.40000
  • LogP: 4.31610
  • かんど: 光に敏感
  • ひせんこうど: D20 +31.0° (c = 1.6 in benzene)
  • マーカー: 13,9976
  • ようかいせい: 水に溶けない

Valinomycin セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danger
  • 危害声明: H300,H310
  • 警告文: P264,P280,P302+P350,P310
  • 危険物輸送番号:UN 2811 6
  • WGKドイツ:3
  • 危険カテゴリコード: 27/28-36/37/38-21/22
  • セキュリティの説明: 36-45-36/37-28-37/39-26
  • 福カードFコード:10-18-21
  • RTECS番号:YV9468000
  • 危険物標識: T+
  • ちょぞうじょうけん:貯蔵温度-20°C
  • TSCA:Yes
  • 危険レベル:6.1(a)
  • 包装グループ:I
  • リスク用語:R27/28
  • セキュリティ用語:6.1(a)

Valinomycin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
BIV0893-25mg
Valinomycin
2001-95-8
25mg
£45.00 2025-02-19
BAI LING WEI Technology Co., Ltd.
1824302-500ML
DePeX
2001-95-8
500ML
¥ 1360 2022-04-26
TRC
V094370-250mg
Valinomycin
2001-95-8
250mg
$1041.00 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002385-5mg
Valinomycin
2001-95-8 solid
5mg
¥205 2024-05-25
TRC
V094370-5mg
Valinomycin
2001-95-8
5mg
$ 75.00 2023-09-05
TRC
V094370-100mg
Valinomycin
2001-95-8
100mg
$ 640.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TP1072-50 mg
Valinomycin
2001-95-8
50mg
¥3775.00 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
JV7921-25mg
Valinomycin
2001-95-8
25mg
¥1300元 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18138-10mg
Valinomycin
2001-95-8 98%
10mg
¥604.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18138-50mg
Valinomycin
2001-95-8 98%
50mg
¥2116.00 2023-09-09

Valinomycin 関連文献

Valinomycinに関する追加情報

Introduction to Valinomycin (CAS No. 2001-95-8)

Valinomycin, a macrolide ionophore, is a compound with the chemical formula C34H56O12 and a molecular weight of 614.78 g/mol. Its CAS number, 2001-95-8, identifies it as a specific organic compound with well-documented properties and applications. This introduction delves into the chemical structure, mechanism of action, and recent advancements in the utilization of Valinomycin, particularly in the fields of biochemistry and biophysics.

The chemical structure of Valinomycin is characterized by a macrocyclic lactone ring composed of thirteen carbon atoms. This ring is highly hydrophobic on the exterior but contains a cluster of hydroxyl groups on the interior, which are crucial for its function as an ionophore. The stereochemistry of Valinomycin is complex, featuring multiple chiral centers that contribute to its unique biological activity. Specifically, the arrangement of these stereocenters allows Valinomycin to selectively bind potassium ions (K+) with high affinity.

The mechanism of action of Valinomycin is centered around its ability to form a stable complex with potassium ions. When Valinomycin encounters an environment with a higher concentration of K+ ions, it binds these ions within its hydrophilic cavity. This complexation leads to a conformational change in the macrolide ring, making it more permeable to K+ ions across biological membranes. Consequently, Valinomycin facilitates the transport of K+ ions from areas of high concentration to areas of low concentration, effectively creating an electrochemical gradient.

This property has made Valinomycin a valuable tool in various scientific applications. One notable application is in the study of cellular ion transport mechanisms. Researchers have utilized Valinomycin to investigate how cells maintain their resting membrane potential and how they respond to changes in extracellular K+ concentration. By selectively blocking K+ efflux, Valinomycin helps elucidate the role of potassium channels in cellular physiology.

In addition to its use in cellular studies, Valinomycin has found applications in the development of novel pharmaceutical agents. Its ability to selectively transport K+ ions has led to investigations into its potential use as an antihypertensive drug. By modulating K+ ion flux across cardiac cell membranes, Valinomycin could potentially help regulate blood pressure by affecting cardiac contractility and heart rate.

+ ions in environmental samples or biological fluids. These sensors have potential applications in medical diagnostics and environmental monitoring.

The synthesis and modification of Valinomycin have also been subjects of extensive research. Chemists have developed synthetic routes that allow for the production of modified versions of Valinomycin with enhanced properties or altered specificity. For example, researchers have created analogs that exhibit improved solubility or stability under various conditions. These modifications open up new possibilities for applying Valinomycin in diverse fields.

The impact of Valinomycin extends beyond its direct applications. It has served as a inspiration for designing other ionophores with similar mechanisms but improved characteristics. By studying how Valinomycin interacts with potassium ions and membranes, scientists have gained valuable insights into the design principles for effective ion transport agents.

In conclusion, Valinomycin (CAS No. 2001-95-8) is a remarkable compound with a wide range of applications in biochemistry, biophysics, and pharmaceutical development. Its unique ability to transport potassium ions across membranes has made it an indispensable tool for researchers studying cellular processes and developing new therapeutic agents. As research continues to uncover new applications and refine synthetic methods, the significance of Valinomycin is likely to grow even further.

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